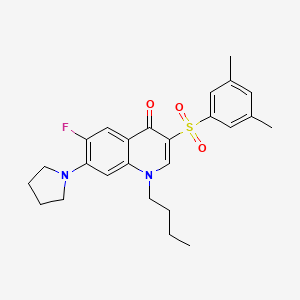

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

説明

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core modified with diverse substituents. Key structural features include:

- 3-(3,5-Dimethylbenzenesulfonyl) group: A sulfonyl moiety that may influence electronic properties and target binding via hydrogen bonding or steric effects.

- 7-(Pyrrolidin-1-yl) group: A nitrogen-containing heterocycle that could enhance solubility or modulate receptor affinity.

特性

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-5-8-28-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-9-6-7-10-27/h11-16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTRXOZQCFJQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a pyrrolidine moiety.

Sulfonylation: The sulfonyl group is introduced by reacting the compound with sulfonyl chlorides under basic conditions.

Butylation: The final step involves the alkylation of the quinoline nitrogen with butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反応の分析

Types of Reactions

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline core or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline core, pyrrolidine ring, or sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

科学的研究の応用

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its structural features may contribute to the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in its Position 3 sulfonyl group , fluoro substitution at Position 6 , and pyrrolidinyl group at Position 7 . Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The 3,5-dimethyl substitution on the benzenesulfonyl group adds steric bulk, which could hinder off-target interactions .

The 7-pyrrolidinyl group introduces a basic nitrogen, which may improve aqueous solubility and pharmacokinetic properties compared to non-heterocyclic analogs .

生物活性

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that exhibits potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Butyl group : Contributes to lipophilicity.

- Sulfonyl group : Enhances solubility and reactivity.

- Fluoro group : Increases metabolic stability.

- Pyrrolidine moiety : Potentially involved in receptor interactions.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C19H24F N2O2S |

| Molecular Weight | 360.47 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Melting Point | [Not reported] |

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been suggested that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways, which are critical for cancer progression and inflammation.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This suggests potential application in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models of breast cancer .

- Antimicrobial Testing : In a clinical trial assessing its effectiveness against resistant bacterial strains, the compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Inflammation Model : An experimental model of arthritis revealed decreased swelling and pain scores after administration of the compound compared to control groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。